1,3,4- vs. 1,2,4-Oxadiazole Isomerism: Log D Lipophilicity Advantage
In a systematic matched-pair analysis of the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer demonstrates an order-of-magnitude lower log D compared to its 1,2,4-oxadiazole partner. This pattern is observed in virtually all matched pairs [1]. The target compound, bearing a 1,3,4-oxadiazole core, inherits this lower lipophilicity relative to any structural analog containing a 1,2,4-oxadiazole ring.
| Evidence Dimension | Lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | Predicted log D approximately 1.5–2.0 (1,3,4-oxadiazole scaffold class range) |
| Comparator Or Baseline | 1,2,4-Oxadiazole matched pair analogs: log D approximately 10-fold higher (class-level observation across matched pairs) |
| Quantified Difference | Approximately 1 log unit lower (order of magnitude) for 1,3,4-oxadiazole isomers |
| Conditions | Matched-pair analysis across AstraZeneca internal compound collection; log D measured by shake-flask method at pH 7.4 |
Why This Matters
Lower lipophilicity reduces nonspecific binding, phospholipidosis risk, and CYP inhibition liability, directly improving developability and oral bioavailability profiles.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. View Source
